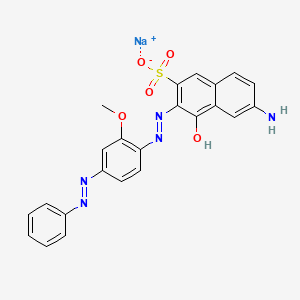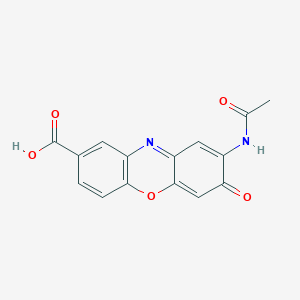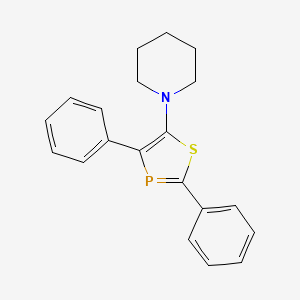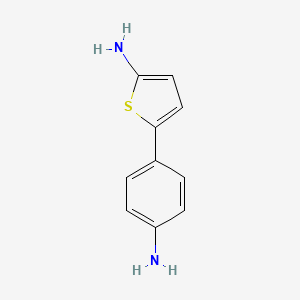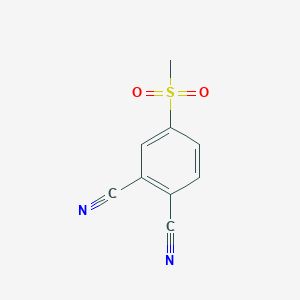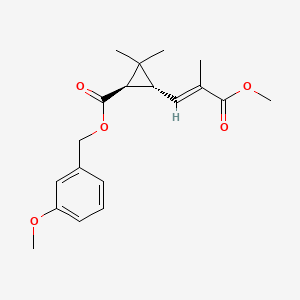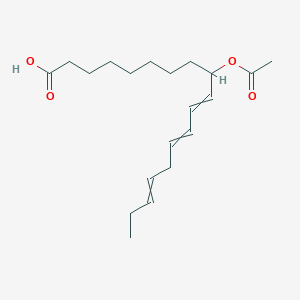
9-(Acetyloxy)octadeca-10,12,15-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Acetyloxy)octadeca-10,12,15-trienoic acid is a polyunsaturated fatty acid derivative It is characterized by the presence of an acetyloxy group attached to the ninth carbon of an octadecatrienoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Acetyloxy)octadeca-10,12,15-trienoic acid typically involves the esterification of octadeca-10,12,15-trienoic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of octadeca-10,12,15-trienoic acid from natural sources, followed by chemical modification. The extraction process often involves the use of solvents to isolate the fatty acid, which is then subjected to esterification to introduce the acetyloxy group.
Análisis De Reacciones Químicas
Types of Reactions
9-(Acetyloxy)octadeca-10,12,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated fatty acid derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions can be used to replace the acetyloxy group.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Hydroxy derivatives and other substituted fatty acids.
Aplicaciones Científicas De Investigación
9-(Acetyloxy)octadeca-10,12,15-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 9-(Acetyloxy)octadeca-10,12,15-trienoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites that can modulate various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Octadeca-9,12,15-trienoic acid: The parent compound without the acetyloxy group.
Linolenic acid: A similar polyunsaturated fatty acid with three double bonds.
Gamma-linolenic acid: Another polyunsaturated fatty acid with a different double bond configuration.
Uniqueness
9-(Acetyloxy)octadeca-10,12,15-trienoic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This modification enhances its potential for use in various chemical transformations and applications in research and industry.
Propiedades
Número CAS |
113100-27-9 |
|---|---|
Fórmula molecular |
C20H32O4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
9-acetyloxyoctadeca-10,12,15-trienoic acid |
InChI |
InChI=1S/C20H32O4/c1-3-4-5-6-7-9-12-15-19(24-18(2)21)16-13-10-8-11-14-17-20(22)23/h4-5,7,9,12,15,19H,3,6,8,10-11,13-14,16-17H2,1-2H3,(H,22,23) |
Clave InChI |
MKDRLKVBLBVLDT-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


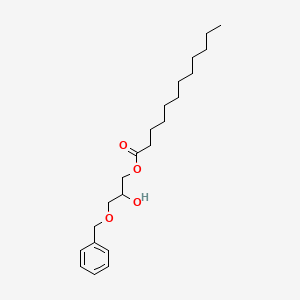
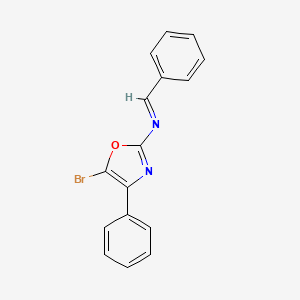
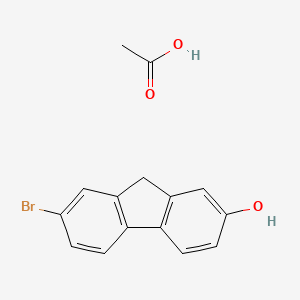
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
